molecular formula C4H5ClF7N B1384114 2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride CAS No. 2044744-59-2

2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride

Cat. No. B1384114
M. Wt: 235.53 g/mol
InChI Key: CFSANBKAPHIOLC-UHFFFAOYSA-N
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Description

The compound is a type of amine, which is an organic compound that contains a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, amines in general can be synthesized through various methods. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making them basic and good nucleophiles . They can react with many electrophilic functional groups.


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo alkylation and acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary greatly depending on their structure. For example, some amines are liquids at room temperature, while others are gases or solids .

Scientific Research Applications

Synthesis and Characterization

  • Aminomethylation Reactions : The aminomethylation of hexanediones and octanediones, including dihydrochlorides related to 2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride, has been studied. These substances are described as stable crystalline materials with confirmed structures via IR and H NMR spectroscopy (Agababyan et al., 2002).

  • Polymorphic Study : In a study on polymorphism in pharmaceutical compounds, methods like spectroscopic and diffractometric techniques were used, which are relevant for analyzing compounds like 2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride (Vogt et al., 2013).

Chemical Reactions and Analysis

  • Catalyzed Aminomethylation : A study explored the copper(II) and hafnium(IV) triflate-catalyzed aminomethylation of indole and other electron-rich aromatics, a process relevant for synthesizing derivatives of 2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride (Sakai et al., 2003).

  • Synthesis and Characterization of Fluorinated Compounds : The synthesis of 1,1,1,2,3,3,3-heptafluoropropane, closely related to the compound , has been developed. This study provides insights into the characterization and synthesis methods that could be applicable (Bhadury et al., 2004).

Application in Organic Chemistry

  • Synthesis of Aminomethyl Derivatives : An efficient method for preparing a variety of 2-aminomethyl derivatives through organoindium reagents is relevant for understanding the applications of 2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride in organic synthesis (Seomoon et al., 2009).

Pharmaceutical Research

  • Drug Synthesis and Degradation : The synthesis of bis-C(cage)-substituted 2-(aminomethyl)-1,2-dicarba-closo-dedocaborane hydrochloride, which shares a structural similarity, provides insights into the synthesis and degradation processes that could be relevant for pharmaceutical research (Zhao et al., 2011).

Safety And Hazards

Amines can present various safety hazards depending on their specific structure and properties. Some amines can cause skin and eye irritation, respiratory irritation, and can be harmful if swallowed or in contact with skin .

Future Directions

The future directions of amines research and application are vast and varied. They are used in a wide range of industries and their potential uses are continually being explored .

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F7N.ClH/c5-2(1-12,3(6,7)8)4(9,10)11;/h1,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSANBKAPHIOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride

CAS RN

2044744-59-2
Record name 2-(aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride
Reactant of Route 2
2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride
Reactant of Route 3
2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride
Reactant of Route 4
2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride
Reactant of Route 5
2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride
Reactant of Route 6
2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane hydrochloride

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